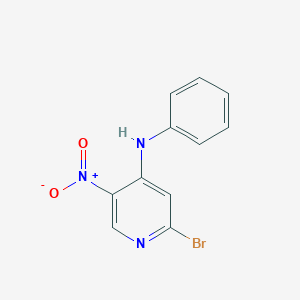
2-bromo-5-nitro-n-phenyl-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-nitro-n-phenyl-4-pyridinamine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine, nitro, and phenyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitro-n-phenyl-4-pyridinamine typically involves multi-step reactions. One common method includes the bromination of 4-pyridineamine, followed by nitration and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Research indicates that 2-bromo-5-nitro-N-phenyl-4-pyridinamine exhibits notable biological activities:
- Anticancer Properties : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine, which may share structural similarities with this compound, demonstrate significant inhibition of cell growth in colorectal and breast cancer models .
- Mechanism of Action : The biological mechanism may involve the inhibition of specific receptors or pathways crucial for cancer cell proliferation. This suggests potential for further development as an anticancer agent.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound could be explored for various therapeutic applications:
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Drugs | Potential use in developing new anticancer therapies. |
| Antimicrobial Agents | Investigated for efficacy against bacterial strains. |
| Neurological Disorders | Possible neuroprotective effects under study. |
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antiproliferative Studies : In a recent study, compounds structurally related to this compound showed IC50 values indicating strong inhibition of cancer cell growth (IC50 values ranging from 25–50 nM) against specific cell lines such as HCT116 and MDA-MB-231 .
- Pharmacological Insights : Research has suggested that modifications to the compound can enhance its biological activity, indicating a promising avenue for drug design and development.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
Uniqueness
2-bromo-5-nitro-n-phenyl-4-pyridinamine is unique due to the combination of bromine, nitro, and phenyl groups on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H8BrN3O2 |
|---|---|
Peso molecular |
294.10 g/mol |
Nombre IUPAC |
2-bromo-5-nitro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Clave InChI |
UGJJXLPPSPCVPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














